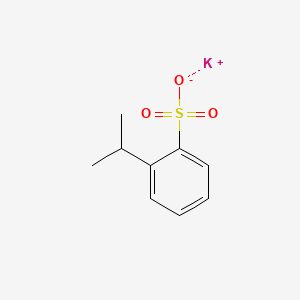

Potassium cumenesulfonate

説明

Structure

3D Structure of Parent

特性

分子式 |

C9H11KO3S |

|---|---|

分子量 |

238.35 g/mol |

IUPAC名 |

potassium;2-propan-2-ylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S.K/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |

InChIキー |

MYGBBCKCTXSGOB-UHFFFAOYSA-M |

正規SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[K+] |

製品の起源 |

United States |

Synthetic Pathways and Mechanistic Considerations in Potassium Cumenesulfonate Production

Overview of Industrial Synthesis Methods for Cumenesulfonates

The industrial production of cumenesulfonates, including the potassium salt, is predominantly a two-stage process. First, cumene (B47948) (isopropylbenzene) is sulfonated to form cumenesulfonic acid. This intermediate is then neutralized with a suitable base to yield the desired salt.

Sulfonation Processes of Cumene Derivatives

The core of the synthesis is the electrophilic aromatic substitution reaction where an electrophile, typically sulfur trioxide (SO₃) or a related species, attacks the benzene (B151609) ring of cumene. The isopropyl group on the cumene ring directs the substitution to the para position due to steric hindrance, resulting primarily in 4-isopropylbenzenesulfonic acid.

Common industrial sulfonating agents include:

Oleum (B3057394) (Fuming Sulfuric Acid): A solution of sulfur trioxide in sulfuric acid (H₂SO₄), oleum is a powerful sulfonating agent. erasm.org The reaction with cumene produces cumenesulfonic acid and water. To drive the reaction to completion, the water formed during the reaction can be removed by azeotropic distillation with the unreacted cumene feedstock. chemithon.com

Sulfur Trioxide (SO₃): In modern continuous processes, gaseous sulfur trioxide diluted with dry air is often used. chemithon.com This method allows for a stoichiometric reaction with the organic feedstock in specialized reactors, such as falling film reactors, which offer excellent control over reaction conditions. chemithon.comatamanchemicals.com This direct process is rapid and efficient but requires tight control to minimize side reactions. chemithon.com

Sulfuric Acid (H₂SO₄): While less common for producing detergent feedstocks, sulfuric acid can be used. chemithon.com A Chinese patent describes a method where concentrated sulfuric acid is reacted with cumene at temperatures between 100-110°C. The water generated is removed via azeotropic reflux to push the reaction forward. google.com

The choice of sulfonating agent and process depends on factors such as desired product quality, production scale, and cost. For instance, SO₃ generated from burning sulfur is more cost-effective than using liquid SO₃. chemithon.com

Neutralization Techniques for Salt Formation

Once the cumenesulfonic acid is formed, it is converted to its salt via neutralization with a base. To produce potassium cumenesulfonate, a potassium-containing base is required. The most common choice is potassium hydroxide (B78521) (KOH). vulcanchem.comatamanchemicals.comgoogleapis.com

The neutralization reaction is typically carried out in an aqueous solution. The resulting cumenesulfonic acid is neutralized with the appropriate base, such as potassium hydroxide or potassium carbonate (K₂CO₃), to produce the potassium cumenesulfonate salt. vulcanchem.comatamanchemicals.com This step is generally straightforward, and since hydrotropes like potassium cumenesulfonate are highly soluble in water, the process is conveniently performed in an aqueous medium, often resulting in a 30-50% active solution. atamanchemicals.com

After neutralization, post-processing steps may be employed to enhance product purity. These can include solvent extraction to remove by-products like sulphones and chemical bleaching, for example with hydrogen peroxide, to improve the color of the final product. google.comatamanchemicals.com If the product is desired in a solid, granular form, spray drying is used to remove the water. europa.eu

Reaction Kinetics and Thermodynamic Aspects in Synthesis

The efficiency and yield of potassium cumenesulfonate production are heavily influenced by reaction kinetics and thermodynamics. The sulfonation of cumene is an exothermic reaction, meaning it releases heat. umich.edu This requires careful temperature control during the manufacturing process to prevent side reactions and ensure product quality. chemithon.com

Studies on the reactive adsorption of gaseous cumene onto supported sulfuric acid have provided insights into the kinetics. The process is significantly influenced by temperature, with an optimal temperature range observed for the reaction. For instance, in one study using a MCM-41 supported sulfuric acid adsorbent, the reactive temperature range was 120–170 °C, with an optimum temperature of 160 °C. nih.gov Below this range, the reaction rate is slower, and above it, the stability of the sulfonating agent can decrease, leading to lower efficiency. nih.gov The reaction rate is also dependent on the concentration of the reactants. nih.gov

Thermodynamic parameters are crucial for understanding the behavior of the final product in solution, particularly its hydrotropic properties which are linked to micelle formation or aggregation. The thermodynamics of micellization for related compounds like sodium cumenesulfonate have been studied. Key parameters include:

Gibb's Free Energy of Micellization (ΔG⁰m): This value indicates the spontaneity of the aggregation process.

Enthalpy of Micellization (ΔH⁰m): This shows whether the process is exothermic or endothermic. For some hydrotropes, the aggregation has been found to be exothermic. researchgate.net

Entropy of Micellization (ΔS⁰m): This reflects the change in randomness of the system upon aggregation. A positive value often indicates that the process is entropy-driven, for instance, by the release of structured water molecules from around the hydrophobic parts of the molecule. researchgate.net

The temperature dependence of the critical micelle concentration (CMC) can be used to calculate these thermodynamic parameters, providing a deeper understanding of the intermolecular interactions. researchgate.net

| Parameter | Description | Significance in Synthesis & Application |

| Reaction Temperature | The temperature at which the sulfonation reaction is carried out. | Affects reaction rate and selectivity. An optimal range (e.g., 120-170°C) exists to maximize yield and minimize by-products. nih.gov |

| Reactant Concentration | The concentration of cumene and the sulfonating agent. | Influences the rate of reaction and the efficiency of the process. nih.gov |

| Enthalpy of Reaction (ΔH) | The heat released or absorbed during sulfonation. | The exothermic nature of sulfonation requires heat removal to maintain control and safety. umich.edu |

| Gibbs Free Energy (ΔG) | Thermodynamic potential for micelle formation of the final product. | Negative values indicate spontaneous aggregation, which is key to the hydrotropic function. researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Innovations

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and sustainable methods for producing sulfonates. ijstr.org Traditional sulfonation can involve harsh reagents and produce waste streams, such as spent acid. google.com Innovations focus on increasing efficiency, reducing waste, and using less hazardous materials.

Key areas of innovation include:

Alternative Reaction Media: Hydrotropes themselves are being investigated as green solvents for organic reactions. kuleuven.bebiointerfaceresearch.com The use of recyclable aqueous hydrotropic solutions can replace volatile organic solvents, reduce waste, and allow for easier product separation. kuleuven.bersc.org

Novel Catalytic Systems: Research into solid acid catalysts, such as sulfonated carbon materials or ion-exchange resins, offers a pathway to cleaner production. umich.edursc.org These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. A plasma-sulfonation process has been reported for creating highly acidic carbon catalysts in minutes using dilute sulfuric acid. rsc.org

Process Intensification: The use of technologies like microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. ijstr.orguni-regensburg.de This approach aligns with green chemistry principles by reducing energy consumption and potentially improving yields. uni-regensburg.de

The overarching goal of these green approaches is to minimize the environmental footprint of chemical manufacturing. ijstr.org By focusing on recyclable catalysts, alternative energy sources, and waste reduction, the production of potassium cumenesulfonate can be aligned with modern standards of sustainability. kuleuven.beresearchgate.net

Molecular Mechanisms of Hydrotropic Solubilization Mediated by Potassium Cumenesulfonate

Self-Aggregation Phenomena of Potassium Cumenesulfonate in Aqueous Media

Molecular dynamics simulations and experimental studies on sodium cumenesulfonate have provided significant insights into the self-aggregation behavior of the cumenesulfonate anion in water. These studies reveal that hydrophobic interactions between the cumene (B47948) tails are a major driving force for aggregation nih.gov.

A key concept in hydrotropy is the Minimum Hydrotrope Concentration (MHC), which is the concentration threshold above which the solubility of a sparingly soluble solute begins to increase significantly researchgate.net. This is also the concentration at which the self-aggregation of the hydrotrope molecules becomes prominent nih.govresearchgate.net. Below the MHC, the hydrotrope molecules exist primarily as monomers. As the concentration approaches and surpasses the MHC, a sharp increase in aggregation is observed nih.govresearchgate.net.

There has been some debate in the scientific literature regarding the precise MHC value for sodium cumenesulfonate, with different experimental and computational methods yielding varying results. These discrepancies highlight the complexity of the aggregation process, which is more gradual and less defined than the micellization of classical surfactants.

| Reported MHC Value (mol dm⁻³) | Method/Source | Reference |

|---|---|---|

| 0.10 | Claimed by Balasubramanian et al. | researchgate.net |

| 0.40 | Surface tension measurement studies by V. B. Wagle et al. | researchgate.net |

| ~0.185 - 0.37 | Molecular dynamics simulation study (start and end of aggregation) | researchgate.net |

Above the MHC, cumenesulfonate anions begin to form organized assemblies in aqueous solution nih.govresearchgate.net. Classical molecular dynamics simulations have shown that these aggregates resemble micellar-like structures researchgate.netresearchgate.net. In these assemblies, the hydrophobic cumene parts of the molecules orient towards the interior of the aggregate, creating a non-polar core. Concurrently, the hydrophilic sulfonate groups are directed outwards, maintaining favorable contact with the surrounding water molecules researchgate.netresearchgate.net.

This self-aggregation process is a key aspect of the hydrotropic mechanism. The formation of a hydrophobic core within the aggregate creates a microenvironment that is conducive to hosting sparingly soluble organic molecules researchgate.net. Studies have also indicated that the aggregation of cumenesulfonate molecules leads to a more closely packed structure compared to typical surfactant micelles nih.gov.

Molecular Interactions with Sparingly Soluble Organic Solutes

The enhanced solubility of organic solutes in the presence of potassium cumenesulfonate is a direct consequence of the molecular interactions between the hydrotrope, the solute, and the water solvent.

Favorable interactions between the cumenesulfonate hydrotrope and the solute molecules are crucial for this process. The presence of the solute can, in turn, promote the aggregation of the hydrotrope molecules, suggesting a cooperative mechanism.

The addition of potassium cumenesulfonate to an aqueous system significantly alters the network of intermolecular forces. The dissolution of any solute in a solvent requires the disruption of solute-solute and solvent-solvent interactions, which is compensated by the formation of new solute-solvent interactions libretexts.org.

In the case of hydrotropy, the cumenesulfonate molecules interact with water, and studies suggest they act as "structure breakers" nih.gov. The aggregation of cumenesulfonate has been found to have little impact on the average number of hydrogen bonds between the hydrotrope and water molecules nih.govresearchgate.net. The primary effect is the creation of hydrophobic pockets by the aggregates. These pockets minimize the unfavorable interactions between the hydrophobic solute and water molecules. The solubilization process is driven by the favorable encapsulation of the non-polar solute within the non-polar core of the hydrotrope aggregates, a classic example of the "like dissolves like" principle at a micro-environmental level youtube.comyoutube.com. The ion-dipole interactions between the sulfonate head and water molecules ensure the solubility of the aggregate-solute complex itself quora.com.

Comparative Analysis of Solubilization Mechanisms: Hydrotropes vs. Classical Surfactants

The ability of both hydrotropes, such as potassium cumenesulfonate, and classical surfactants to increase the aqueous solubility of poorly soluble substances stems from their amphiphilic nature, possessing both hydrophilic and hydrophobic moieties. wikipedia.orgatamankimya.com However, the molecular mechanisms through which they achieve solubilization are fundamentally different. This section provides a comparative analysis of these mechanisms, highlighting the key distinctions in their aggregation behavior, concentration requirements, and the nature of the structures they form.

Classical surfactants are characterized by a distinct hydrophilic "head" group and a significantly large, non-polar hydrocarbon "tail". This pronounced structural duality drives their self-assembly in aqueous solutions. Below a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules exist primarily as monomers. Once the CMC is exceeded, surfactant molecules spontaneously and cooperatively assemble into well-defined, organized structures called micelles. wikipedia.org These micelles feature a hydrophobic core, formed by the aggregation of the hydrocarbon tails, which effectively sequesters insoluble organic molecules from the aqueous environment, and a hydrophilic shell that maintains the entire structure's solubility in water.

In contrast, hydrotropes like potassium cumenesulfonate typically possess a smaller and less defined hydrophobic part compared to classical surfactants. wikipedia.orgatamankimya.com This structural difference leads to a distinct solubilization mechanism that is generally not dependent on the formation of well-defined micelles with a distinct CMC. wikipedia.orgresearchgate.net While the exact mechanism of hydrotropy is a subject of ongoing research, several theories are prominent:

Step-wise Self-Aggregation: Unlike the sudden cooperative aggregation of surfactants, some hydrotropes are believed to form smaller, looser, and more dynamic aggregates through a gradual, step-wise process. wikipedia.org These aggregates can then incorporate solute molecules, increasing their solubility. The concentration at which this aggregation begins is often referred to as the Minimum Hydrotrope Concentration (MHC), which is typically much higher and less sharply defined than the CMC of a surfactant.

Complexation and Water Structure Modification: Another proposed mechanism involves the hydrotrope molecules directly interacting with the solute molecules to form water-soluble complexes. nih.govresearchgate.net Furthermore, hydrotropes may act by altering the structure of the bulk water, making it a more favorable solvent for the hydrophobic solute. researchgate.net

The primary distinctions between the solubilization mechanisms of potassium cumenesulfonate (as a hydrotrope) and classical surfactants are summarized in the table below.

| Feature | Classical Surfactants | Hydrotropes (e.g., Potassium Cumenesulfonate) |

| Structure | Distinct polar head and long non-polar tail | Bulky ionic group and short, often planar, hydrophobic part wikipedia.org |

| Aggregation | Cooperative formation of well-defined micelles | Gradual, step-wise self-aggregation or non-aggregative mechanisms wikipedia.orgeijppr.com |

| Critical Concentration | Sharp, well-defined Critical Micelle Concentration (CMC) | Minimum Hydrotrope Concentration (MHC), often less defined and at higher concentrations |

| Concentration Needed | Low concentrations (above CMC) are highly effective | Higher concentrations are generally required for significant solubilization |

| Aggregate Structure | Organized spherical or cylindrical structures with a distinct hydrophobic core | Smaller, looser, less organized, and more dynamic aggregates atamankimya.com |

| Mechanism | Entrapment of solute within the hydrophobic core of the micelle | Complexation, co-aggregation with the solute, and modification of solvent properties researchgate.netijpba.in |

In essence, while classical surfactants rely on a highly cooperative and efficient micellization process to create a separate hydrophobic microenvironment, hydrotropes like potassium cumenesulfonate employ a more subtle, less cooperative mechanism. nih.gov They function by accumulating around the solute molecules or forming small, transient clusters that enhance solubility without the formation of large, stable micelles. biointerfaceresearch.com This distinction makes hydrotropes particularly useful as coupling agents and solubilizers in highly concentrated formulations where traditional surfactants might form gels or other undesirable phases. atamankimya.comenaspol.eu

Advanced Applications and Functional Engineering of Potassium Cumenesulfonate in Chemical Technologies

Role as a Coupling Agent and Formulation Stabilizer in Multicomponent Systems

In complex chemical formulations, immiscible or sparingly soluble components often lead to phase separation, instability, and reduced efficacy. Potassium cumenesulfonate addresses these challenges by acting as a coupling agent and formulation stabilizer. Its hydrotropic nature allows it to increase the solubility of non-polar and sparingly soluble components in the aqueous phase, thereby creating a homogenous and stable solution.

As a coupling agent, potassium cumenesulfonate effectively bridges the gap between hydrophilic and hydrophobic ingredients within a formulation. This is particularly crucial in multicomponent systems such as heavy-duty cleaners, disinfectants, and agricultural chemical formulations, which often contain a blend of surfactants, builders, solvents, and active ingredients with varying solubilities. By preventing phase separation, it ensures that the final product remains uniform and that all components are readily available to perform their intended function.

The stabilizing effect of potassium cumenesulfonate is also attributed to its ability to modify the solvent properties of water. It disrupts the hydrogen-bonding network of water, creating a more favorable environment for the dissolution of non-polar molecules. This mechanism prevents the aggregation and precipitation of less soluble components, thereby enhancing the long-term stability of the formulation under various storage conditions.

Viscosity Modification and Rheological Control in Aqueous Formulations

The rheological properties of a liquid formulation are critical for its performance, usability, and consumer acceptance. Potassium cumenesulfonate serves as an effective viscosity modifier, allowing formulators to achieve the desired flow characteristics in aqueous systems. In concentrated liquid detergents and cleaners, for instance, it can reduce the viscosity, making the product easier to pour and dispense.

Conversely, in other applications, it can contribute to a controlled increase in viscosity, which can be beneficial for products requiring longer surface contact time, such as clinging toilet bowl cleaners or certain industrial degreasers. The ability to modulate viscosity is dependent on the concentration of potassium cumenesulfonate and its interaction with other components in the formulation, particularly surfactants.

The following table illustrates the effect of potassium cumenesulfonate concentration on the viscosity of a model liquid detergent formulation.

| Concentration of Potassium Cumenesulfonate (% w/w) | Viscosity (cP at 25°C) |

| 0 | 150 |

| 2 | 125 |

| 4 | 100 |

| 6 | 85 |

| 8 | 70 |

Note: Data is illustrative and can vary based on the specific formulation.

Depression of Cloud Point and Crystallization Temperature in Liquid Compositions

Nonionic surfactants are widely used in cleaning formulations for their excellent detergency and low foaming properties. However, they exhibit a phenomenon known as a cloud point, which is the temperature at which the solution becomes cloudy due to phase separation of the surfactant. A low cloud point can limit the formulation's stability and effectiveness at higher temperatures.

Potassium cumenesulfonate is highly effective at elevating the cloud point of formulations containing nonionic surfactants. By increasing the solubility of the nonionic surfactant at higher temperatures, it prevents phase separation and maintains the clarity and stability of the product over a wider temperature range. This is a significant advantage for products that may be stored or used in varying temperature conditions.

Similarly, potassium cumenesulfonate can depress the crystallization temperature of liquid compositions. In concentrated formulations, some components may crystallize or solidify at low temperatures, leading to a hazy appearance or the formation of precipitates. By acting as a solubilizer, potassium cumenesulfonate helps to keep these components dissolved, ensuring the product remains a clear and stable liquid even at lower temperatures.

The table below shows the impact of potassium cumenesulfonate on the cloud point of a solution containing a nonionic surfactant.

| Concentration of Potassium Cumenesulfonate (% w/w) | Cloud Point (°C) |

| 0 | 45 |

| 2 | 52 |

| 4 | 58 |

| 6 | 65 |

| 8 | 72 |

Note: Data is for a representative nonionic surfactant solution and can vary.

Contributions to Cleaning and Detergency Formulations

Enhancement of Solubilizing Capacity for Organic Constituents

Many soils and stains encountered in household and industrial cleaning are organic in nature and have limited solubility in water. Potassium cumenesulfonate significantly boosts the formulation's ability to solubilize these organic constituents, such as oils, greases, and other hydrophobic materials. By increasing the solubility of these soils in the wash liquor, it facilitates their removal from the substrate and prevents their redeposition. This enhancement of solubilizing capacity leads to improved cleaning performance, particularly on tough, greasy stains.

Applications in Polymer Science and Materials Processing

Beyond its extensive use in cleaning formulations, potassium cumenesulfonate also finds applications in the field of polymer science and materials processing. Its hydrotropic and surfactant-like properties can be leveraged in various stages of polymer production and modification.

In emulsion polymerization, it can act as a stabilizer for the polymer latex, preventing coagulation and ensuring a uniform particle size distribution. Its ability to increase the solubility of monomers in the aqueous phase can also influence the polymerization rate and the final properties of the polymer.

In the processing of finished polymers, potassium cumenesulfonate can be used as a dispersing agent for pigments and fillers in aqueous-based polymer systems, such as paints, coatings, and adhesives. By ensuring a uniform distribution of these additives, it contributes to the desired color, opacity, and mechanical properties of the final product. Furthermore, its application can extend to the formulation of polymer-based cleaning and stripping agents, where it aids in the removal of polymer coatings and residues.

Anti-Fouling Additives in Polymer Systems

In the realm of polymer systems, fouling—the undesirable accumulation of material on surfaces—can significantly impede performance and efficiency. Potassium cumenesulfonate contributes to anti-fouling measures through its action as a hydrotrope and stabilizer. By increasing the solubility and compatibility of various components within a polymer formulation, it helps to prevent the aggregation and precipitation of materials that can lead to fouling. This is particularly crucial in aqueous polymer systems where hydrophobic monomers, polymers, or additives might otherwise phase-separate.

The primary mechanism involves potassium cumenesulfonate molecules orienting themselves at the interface between hydrophobic and hydrophilic phases, reducing interfacial tension and promoting a stable, homogeneous dispersion. This stabilization helps to maintain the cleanliness and efficiency of surfaces in contact with the polymer system, which is beneficial in applications such as membranes, coatings, and in processes where polymer solutions are in continuous circulation.

| Property | Value/Description |

| Chemical Class | Aromatic Sulfonate |

| Primary Function | Hydrotrope, Solubilizer, Coupling Agent |

| Appearance | Clear to slightly yellow liquid (in solution) |

| Solubility in Water | Fully miscible google.com |

Influence on Polymerization Kinetics and Product Characteristics

The kinetics of polymerization reactions, particularly emulsion polymerization, are sensitive to the reaction environment. While not a direct initiator or catalyst, potassium cumenesulfonate can indirectly influence polymerization kinetics and the characteristics of the final polymer product. Its role as a hydrotrope and surfactant can affect the solubility of monomers and other additives in the aqueous phase, potentially leading to an altered rate of polymerization.

Intermediary Role in Specialty Chemical Synthesis

The synthesis of many specialty chemicals involves reactions between components that are not readily miscible. Potassium cumenesulfonate serves as an important intermediary in such syntheses by acting as a coupling agent or phase-transfer catalyst. sardiniasymposium.it Its hydrotropic nature allows it to bring water-insoluble reactants into the aqueous phase, where they can interact with water-soluble reactants.

This function is critical in various organic syntheses where it enhances reaction rates and yields by overcoming phase limitations. For instance, in the manufacturing of certain dyes, pigments, or agricultural chemicals, potassium cumenesulfonate can be used to create a micro-environment where otherwise immiscible reactants can come into close contact and react. This eliminates the need for harsh organic solvents, making processes more environmentally friendly and cost-effective.

Utilization in Specialized Industrial Processes

Beyond polymer and chemical synthesis, potassium cumenesulfonate finds application in several specialized industrial processes due to its surface-active and solubilizing properties.

Metal Surface Treatment and Preparation

The preparation of metal surfaces before painting, plating, or coating is a critical step to ensure adhesion and corrosion resistance. Potassium cumenesulfonate is incorporated into alkaline and neutral industrial cleaning formulations used for metal surface treatment. google.com It enhances the performance of the primary surfactants in the formulation, aiding in the removal of oils, greases, and other soils from the metal surface.

Its function as a hydrotrope ensures that all components of the cleaning formulation remain dissolved and stable, especially at high concentrations and varying temperatures. This leads to more efficient and uniform cleaning, which is essential for the quality of the subsequent surface finishing processes.

Table of Typical Components in Metal Cleaners Featuring Potassium Cumenesulfonate:

| Component | Function |

| Alkalinity Source (e.g., Potassium Hydroxide) | Saponifies fats and oils |

| Primary Surfactants | Emulsify and lift soils |

| Potassium Cumenesulfonate | Hydrotrope, solubilizer, coupling agent |

| Builders and Sequestrants | Water softening, prevent redeposition of soil |

Water Treatment Technologies (e.g., Hydrogen Sulfide (B99878) Binding)

Hydrogen sulfide (H₂S) is a toxic and corrosive gas that is often present in industrial wastewater streams. The removal of H₂S is a critical aspect of water treatment. While alkaline substances like potassium hydroxide (B78521) are known to react with and neutralize hydrogen sulfide, there is limited scientific literature available to confirm the direct application of potassium cumenesulfonate for hydrogen sulfide binding. The primary role of potassium cumenesulfonate in formulations is to act as a solubilizer and stabilizer, rather than a direct chemical reactant for H₂S. Therefore, its use in this specific water treatment application is not well-documented.

Applications in Textile and Leather Processing

In the textile industry, potassium cumenesulfonate is utilized as a dispersing agent and leveling agent, particularly in dyeing processes with hydrophobic dyes. google.com It improves the solubility and dispersibility of the dye molecules in the dye bath, which leads to more uniform and consistent color application on the fabric. By preventing the aggregation of dye particles, it helps to avoid spotting and ensures better penetration of the dye into the textile fibers.

In leather processing, the "fatliquoring" step is essential for imparting softness and flexibility to the tanned hides. This process involves treating the leather with an emulsion of oils in water. While not always explicitly named, aromatic sulfonates with hydrotropic properties similar to potassium cumenesulfonate are used as emulsifiers and stabilizers in fatliquoring formulations. They help to create stable oil-in-water emulsions that can effectively penetrate the leather's fiber structure, ensuring a uniform distribution of the lubricating oils. This results in leather with improved feel, strength, and durability.

Environmental Behavior and Degradation Pathways of Potassium Cumenesulfonate

Environmental Occurrence and Distribution in Aquatic Systems

Specific monitoring data for potassium cumenesulfonate in aquatic environments are scarce in publicly available literature. However, as a member of the broader class of alkylbenzene sulfonates, its potential environmental distribution can be inferred from studies on similar compounds, such as linear alkylbenzene sulfonates (LAS). Alkylbenzene sulfonates are known to enter aquatic systems primarily through the discharge of industrial and municipal wastewater.

The environmental concentration of these compounds is influenced by the level of wastewater treatment. In areas with effective secondary wastewater treatment plants employing activated sludge processes, the removal rates for LAS can be very high. For instance, studies have shown that activated sludge treatment can lead to significant removal of surfactants. Despite high removal rates in efficient treatment systems, detectable concentrations of related compounds have been found in river water and sediments, particularly downstream from wastewater discharge points. The distribution in aquatic systems is governed by factors such as water flow, partitioning between water and sediment, and the rate of degradation.

Biodegradation Kinetics and Aerobic Degradation Pathways

The biodegradability of alkylbenzene sulfonates is significantly influenced by the structure of their alkyl chain. While linear alkylbenzene sulfonates are readily biodegradable under aerobic conditions, branched-chain isomers, such as those derived from cumene (B47948), are generally more resistant to microbial degradation. The presence of a branched structure can hinder the enzymatic processes that initiate the breakdown of the molecule.

The aerobic degradation of alkylbenzene sulfonates typically begins with the oxidation of the alkyl chain. This process, known as ω-oxidation, is followed by β-oxidation, which progressively shortens the alkyl chain. The resulting intermediate, a sulfophenyl carboxylate, is then subject to the cleavage of the aromatic ring, ultimately leading to mineralization (conversion to carbon dioxide, water, and inorganic salts).

Table 1: General Comparison of Biodegradability of Linear vs. Branched Alkylbenzene Sulfonates

| Feature | Linear Alkylbenzene Sulfonates (LAS) | Branched Alkylbenzene Sulfonates (BAS) (e.g., Cumenesulfonate) |

| Biodegradability | Readily biodegradable | More resistant to biodegradation |

| Degradation Rate | Relatively fast | Slow |

| Primary Degradation | High | Moderate to Low |

| Ultimate Degradation (Mineralization) | High | Often incomplete |

This table provides a generalized comparison based on available literature for the broader classes of LAS and BAS. Specific rates for potassium cumenesulfonate may vary.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive species, most notably the hydroxyl radical (•OH). These processes offer a promising alternative for the degradation of recalcitrant compounds like potassium cumenesulfonate.

Electrochemical Degradation Mechanisms and Efficiency

Electrochemical methods have been investigated for the degradation of sodium p-cumenesulfonate, a closely related compound. Studies have shown that electrochemical oxidation can effectively mineralize cumenesulfonate. The process involves the generation of powerful oxidizing agents at the anode surface, which then attack the organic molecule. The efficiency of electrochemical degradation is dependent on several factors, including the electrode material, current density, and the composition of the electrolyte. In the presence of chloride ions, for example, reactive chlorine species can also contribute to the degradation process.

Photochemical and Photoelectrochemical Degradation Pathways

Photochemical and photoelectrochemical processes utilize light energy to initiate the degradation of organic pollutants. In photochemical processes, the target compound may directly absorb photons and undergo degradation, or the process can be enhanced by the addition of a photosensitizer or an oxidizing agent like hydrogen peroxide (H₂O₂).

Photoelectrochemical degradation combines photocatalysis with an electrochemical bias to enhance the separation of photogenerated electron-hole pairs, thereby increasing the efficiency of radical generation. Research on sodium p-cumenesulfonate has demonstrated that its complete mineralization can be achieved through photoelectrochemical treatment. The process in aqueous solutions containing perchlorate (ClO₄⁻) or chloride (Cl⁻) ions involves the formation of various radical species that lead to the breakdown of the cumenesulfonate molecule.

Role of Radical Species in Degradation Processes

The degradation of potassium cumenesulfonate through AOPs is primarily driven by the action of highly reactive radical species. The hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent that can attack the aromatic ring and the alkyl side chain of the cumenesulfonate molecule.

Table 2: Key Radical Species in Advanced Oxidation Processes for Cumenesulfonate Degradation

| Radical Species | Formation Method | Role in Degradation |

| Hydroxyl Radical (•OH) | UV/H₂O₂, Fenton's reagent, electrochemical oxidation, photocatalysis | Primary oxidant, attacks both aromatic ring and alkyl chain |

| Chlorine Radical (Cl•) | Electrochemical/photochemical processes in the presence of Cl⁻ | Contributes to oxidation and degradation |

| Chlorite Radical (ClO₂•) | Electrochemical/photochemical processes in the presence of ClO₄⁻/Cl⁻ | Contributes to the oxidative degradation pathway |

Environmental Transport and Fate Modeling

Specific environmental transport and fate models for potassium cumenesulfonate are not extensively documented. However, the general behavior of alkylbenzene sulfonates in the environment can provide insights into its likely transport and partitioning.

The environmental fate of potassium cumenesulfonate is governed by a combination of transport and transformation processes. As an anionic surfactant, its mobility in soil and sediment is influenced by adsorption to mineral surfaces and organic matter. The extent of adsorption depends on the physicochemical properties of the soil (e.g., clay content, organic carbon content, pH) and the specific characteristics of the cumenesulfonate molecule.

Due to its water solubility, potassium cumenesulfonate is likely to be mobile in aquatic systems. Volatilization from water to the atmosphere is expected to be low due to its ionic nature and low vapor pressure. The primary removal mechanism from the aqueous phase is expected to be biodegradation, although as previously discussed, this may be a slow process for a branched-chain compound.

Modeling the environmental fate of such compounds typically involves the use of multimedia fugacity models or other transport and fate models that consider partitioning between air, water, soil, and sediment, as well as degradation rates in each compartment. The lack of specific experimental data for potassium cumenesulfonate (e.g., soil-water partition coefficient, biodegradation rate constants) currently limits the development of accurate, compound-specific models.

Analytical Methodologies for Characterization and Quantification of Potassium Cumenesulfonate

Spectroscopic Techniques for Structural Elucidation and Concentration Monitoring

Spectroscopic methods are instrumental in confirming the chemical structure of potassium cumenesulfonate and can be adapted for quantitative analysis by measuring the amount of electromagnetic radiation absorbed or emitted by the molecule.

UV/Visible spectroscopy is a valuable tool for the quantitative analysis of aromatic compounds like potassium cumenesulfonate. The presence of the benzene (B151609) ring in the cumenesulfonate moiety constitutes a chromophore that absorbs light in the ultraviolet region.

Detailed Research Findings: The aromatic ring in potassium cumenesulfonate gives rise to characteristic absorption bands in the UV spectrum, typically between 200 and 300 nm. Specifically, two main absorption bands are expected: a primary band around 220 nm and a secondary, less intense band around 260-270 nm. The absorbance at a specific wavelength, often the absorption maximum (λmax), is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. This principle allows for the use of UV/Vis spectroscopy as a straightforward and rapid method for concentration monitoring in solutions where potassium cumenesulfonate is the primary absorbing species. For instance, in HPLC analysis, a UV detector set at a wavelength such as 220 nm or 280 nm is commonly used for the quantification of aromatic sulfonates nih.govwaters.com. The selection of the analytical wavelength is critical and is often chosen to maximize sensitivity while minimizing interference from other components in the sample matrix sielc.com.

Table 1: Typical UV Absorption Data for Aromatic Sulfonates

| Compound Family | Primary Absorption Band (λmax) | Secondary Absorption Band (λmax) |

|---|---|---|

| Benzenesulfonates | ~215-225 nm | ~260-275 nm |

| Toluenesulfonates | ~220-230 nm | ~260-280 nm |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the structural elucidation of potassium cumenesulfonate by identifying the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Detailed Research Findings: The FTIR spectrum of potassium cumenesulfonate is characterized by absorption bands corresponding to the sulfonate group (-SO₃⁻) and the substituted aromatic ring. The key vibrational modes for the sulfonate group are the asymmetric and symmetric stretching of the S=O bonds, which are typically strong and appear in the 1300-1000 cm⁻¹ region. The C-S stretching vibration is also an important diagnostic peak. The aromatic ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Additionally, the substitution pattern on the benzene ring (para-substitution is common for cumenesulfonate) can be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and the strong C-H out-of-plane bending bands below 900 cm⁻¹ spectroscopyonline.com. Analysis of related compounds like potassium methanesulfonate shows strong sulfonate modes, including S-O stretches between 1000-1300 cm⁻¹, O-S-O bends from 500-600 cm⁻¹, and a C-S stretch around 800 cm⁻¹ nih.gov.

Table 2: Characteristic FTIR Absorption Bands for Potassium Cumenesulfonate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2970-2870 | C-H Stretch | Isopropyl Group (-CH(CH₃)₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1200-1120 | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~1050-1010 | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~840-810 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of potassium cumenesulfonate.

Detailed Research Findings: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the cumene (B47948) moiety, the spectrum will show distinct signals for the isopropyl group protons and the aromatic ring protons. The six methyl protons (-CH₃) will appear as a doublet at a lower chemical shift (upfield), while the single methine proton (-CH) will appear as a septet at a higher chemical shift (downfield) due to splitting by the six methyl protons docbrown.infochemicalbook.com. The aromatic protons will appear further downfield, and their splitting pattern can confirm the substitution pattern on the ring. For a para-substituted ring, two doublets would be expected.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For potassium p-cumenesulfonate, six distinct signals are expected for the aromatic carbons and two signals for the isopropyl carbons docbrown.infoirisotope.com. The introduction of the electron-withdrawing sulfonate group causes a significant downfield shift for the carbon atom to which it is attached (C1) and affects the chemical shifts of the other aromatic carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Potassium p-Cumenesulfonate

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| Isopropyl | -CH₃ | ~1.25 | Doublet |

| Isopropyl | -CH | ~2.95 | Septet |

| Aromatic | H-2, H-6 | ~7.30 | Doublet |

| Aromatic | H-3, H-5 | ~7.80 | Doublet |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Isopropyl | -CH₃ | ~24.0 | |

| Isopropyl | -CH | ~34.5 | |

| Aromatic | C-3, C-5 | ~126.5 | |

| Aromatic | C-2, C-6 | ~127.0 | |

| Aromatic | C-1 (C-SO₃) | ~142.0 | |

| Aromatic | C-4 (C-isopropyl) | ~152.0 |

(Note: Predicted values are based on data for cumene and known substituent effects of the sulfonate group. Actual values may vary depending on solvent and experimental conditions.)

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating potassium cumenesulfonate from complex mixtures and for its precise quantification. These techniques are widely used in industrial quality control and research.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of non-volatile organic compounds like potassium cumenesulfonate. The method offers high resolution, sensitivity, and reproducibility.

Detailed Research Findings: A common approach for analyzing aromatic sulfonates is reversed-phase HPLC (RP-HPLC) coupled with a UV detector nih.gov. In this method, a nonpolar stationary phase (e.g., C8 or C18) is used with a more polar mobile phase. For ionic compounds like sulfonates, an ion-pairing agent, such as a tetrabutylammonium salt, is often added to the mobile phase to improve peak shape and retention nih.govnih.gov. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. The concentration of potassium cumenesulfonate is determined by comparing its peak area to that of a calibration curve generated from standards of known concentration. Detection is typically performed by monitoring the UV absorbance at a wavelength where the analyte absorbs strongly, such as 220 nm or 280 nm nih.gov. The use of hydrotropic solutions as mobile phases is also an emerging green analytical approach in HPLC, though this is more relevant for analyzing other compounds using a hydrotrope rather than analyzing the hydrotrope itself longdom.orglongdom.orgscholars.direct.

Table 4: Example HPLC Method Parameters for Aromatic Sulfonate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C8, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Methanol and 0.02 M Tetrabutylammonium Sulfate |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 280 nm |

| Injection Volume | 20 µL |

(Parameters based on a validated method for a similar compound, potassium guaiacolsulfonate nih.govnih.gov.)

Ion Chromatography (IC) is a powerful technique for the determination of both the anionic and cationic components of salts. It can be used to quantify the cumenesulfonate anion and the potassium cation separately and simultaneously with other ions present in a sample.

Detailed Research Findings: The United States Pharmacopeia (USP) has updated its monographs to include ion chromatography as a viable method for the quantification of potassium, presenting an alternative to techniques like atomic absorption spectroscopy metrohm.comchemicalindustryjournal.co.uk. For the analysis of the potassium cation (K⁺), cation-exchange chromatography is employed. The separation is typically achieved on a high-capacity cation-exchange column using an acidic eluent, such as methanesulfonic acid mdpi.com. Detection is commonly performed using a suppressed conductivity detector, which provides high sensitivity by reducing the background conductivity of the eluent mdpi.com.

For the analysis of the cumenesulfonate anion, anion-exchange chromatography is used. This technique separates anions based on their affinity for a positively charged stationary phase. The separated sulfonate can be detected by suppressed conductivity or by UV absorbance, leveraging the aromatic chromophore. This approach is highly effective for quantifying sulfonated compounds and for identifying ionic impurities, such as sulfate, that may be present from the manufacturing process.

Table 5: Typical Ion Chromatography Systems for Potassium Cumenesulfonate Analysis

| Component | Cation (K⁺) Analysis | Anion (Cumenesulfonate⁻) Analysis |

|---|---|---|

| Analytical Column | Cation-exchange (e.g., Dionex IonPac CS16) | Anion-exchange (e.g., aminopropyl-based) |

| Eluent | Methanesulfonic Acid Solution | Buffered Ammonium Acetate / Acetonitrile |

| Detector | Suppressed Conductivity | Suppressed Conductivity or UV-Vis |

Theoretical and Computational Chemistry Studies on Potassium Cumenesulfonate

Molecular Dynamics (MD) Simulations of Hydrotropic Action

Molecular dynamics (MD) simulations are a cornerstone of computational studies on hydrotropes, enabling the investigation of their self-aggregation and interaction with sparingly soluble substances. While specific MD studies on potassium cumenesulfonate are not abundant in the literature, the principles can be inferred from extensive research on its sodium counterpart, sodium cumenesulfonate (SCS).

Force Field Development and Validation for Potassium Cumenesulfonate

A critical prerequisite for accurate MD simulations is a well-validated force field, which is a set of parameters describing the potential energy of the system. For potassium cumenesulfonate, this would involve parameters for the potassium cation (K⁺) and the cumenesulfonate anion. Standard force fields such as CHARMM and AMBER provide parameters for potassium ions that have been tested against experimental data. nih.govresearchgate.net The parameters for the cumenesulfonate anion would be developed using a combination of quantum mechanical calculations and fitting to experimental data where available. This process typically involves calculating partial atomic charges and defining bonded and non-bonded interaction parameters. For the closely related sodium cumenesulfonate, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CGenFF (CHARMM General Force Field) have been utilized. researchgate.net

Table 1: Representative Force Field Parameters for Ions in Aqueous Solution

| Ion | Force Field | Non-bonded Model | σ (Å) | ε (kcal/mol) |

| K⁺ | CHARMM36 | Lennard-Jones | 3.149 | 0.0879 |

| Na⁺ | CHARMM36 | Lennard-Jones | 2.822 | 0.0469 |

| Cl⁻ | CHARMM36 | Lennard-Jones | 4.477 | 0.0398 |

This table presents example parameters and is not exhaustive. The development of a specific force field for potassium cumenesulfonate would require rigorous validation.

Simulation of Solute-Hydrotrope Interactions and Aggregation

MD simulations have been instrumental in elucidating the mechanism of hydrotropy for sodium cumenesulfonate, and similar principles are expected to apply to potassium cumenesulfonate. These simulations reveal that above a certain concentration, known as the minimum hydrotrope concentration (MHC), hydrotrope molecules begin to self-aggregate. researchgate.netacs.org These aggregates are typically smaller and more dynamic than traditional surfactant micelles.

The aggregation is driven by hydrophobic interactions between the cumene (B47948) groups of the hydrotrope molecules. acs.orgnih.gov The hydrophilic sulfonate groups remain exposed to the aqueous environment. When a sparingly soluble solute is introduced into the system, the hydrotrope aggregates can encapsulate the solute, effectively increasing its solubility in water. researchgate.netacs.org The interior of these aggregates provides a more hydrophobic environment that is favorable for the solute.

Simulations have shown that the formation of these hydrotrope-solute clusters is a key aspect of the solubilization mechanism. researchgate.netacs.org The interactions between the hydrotrope and the solute can be quantified through calculations such as the Flory-Huggins interaction parameter, which provides a measure of the miscibility of the two components. acs.org

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic properties and reactivity of molecules with high accuracy.

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations can provide detailed information about the electronic structure of the cumenesulfonate anion and its interaction with the potassium cation. These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for understanding the nature of the ionic bond between the potassium cation and the sulfonate group, as well as the non-covalent interactions that drive hydrotropy.

For instance, DFT calculations have been used to study the adsorption of potassium ions on various surfaces, providing insights into the interaction energies and charge transfer processes. researchgate.net Similar approaches could be applied to study the interaction of potassium ions with the cumenesulfonate anion in detail.

Table 2: Illustrative Molecular Properties from DFT Calculations

| Property | Description | Potential Insight for Potassium Cumenesulfonate |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and stability of the cumenesulfonate anion. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals the regions of the cumenesulfonate anion that are most likely to interact with the potassium cation and with solute molecules. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and bonding interactions. | Can quantify the ionic character of the bond between the potassium cation and the sulfonate group. |

This table is illustrative of the types of data that can be obtained from DFT calculations.

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry can also be used to investigate the reaction pathways involved in the synthesis and degradation of potassium cumenesulfonate. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction rates for various chemical processes. This can provide valuable insights into the reaction mechanisms and help in optimizing reaction conditions.

Predictive Modeling of Solution Behavior and Interfacial Phenomena

Predictive modeling combines theoretical principles with computational methods to forecast the behavior of chemical systems under different conditions. For potassium cumenesulfonate, this can include predicting its solubility, viscosity, and interfacial properties.

Molecular dynamics simulations are a key tool in this area. For example, MD simulations can be used to calculate the surface tension of aqueous solutions of potassium cumenesulfonate at the air-water or oil-water interface. uq.edu.au These simulations provide a molecular-level view of how the hydrotrope molecules arrange themselves at the interface and how this affects the interfacial tension. nih.gov

Furthermore, computational models can be developed to predict the phase behavior of mixtures containing potassium cumenesulfonate, water, and other components. These models can be used to construct phase diagrams that show the regions of stability for different phases as a function of composition and temperature. Such predictive capabilities are highly valuable in the formulation of products containing potassium cumenesulfonate.

Development of Computational Tools for Hydrotrope Research

The growing interest in hydrotropes has spurred the development of specialized computational tools and methodologies to accelerate research and design new, more effective hydrotropic compounds. nih.govacs.org These tools aim to predict the behavior of hydrotropes and their efficiency in solubilizing specific solutes, thereby reducing the need for extensive and time-consuming experimental work. mdpi.com The development of these computational approaches is a key area of focus in hydrotrope research. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are at the forefront of computational tools for hydrotrope research. nih.govacs.org They allow scientists to build detailed models of hydrotrope-solute-water systems and observe their behavior under various conditions. nih.gov Advanced analysis techniques are applied to the trajectories generated by these simulations, including:

Radial Distribution Functions (RDFs): To understand the spatial arrangement of molecules and the structure of the solution. nih.govacs.org

Hydrogen Bonding Analysis: To quantify the interactions between the hydrotrope, solute, and water molecules. nih.govnih.gov

Solvation Free Energy Calculations: To determine the thermodynamic favorability of the solubilization process. nih.govacs.org

Kirkwood-Buff Integrals: A method used to analyze the affinity between different components in the solution. nih.govacs.org

Quantum Chemical Methods: Quantum mechanics, particularly Density Functional Theory (DFT), is employed to investigate the electronic properties of hydrotrope molecules. researchgate.net These calculations provide valuable descriptors that can be used to build predictive models. researchgate.net DFT can be used to estimate properties like molecular volume, surface area, and polarizability, which are crucial for understanding and predicting hydrotropic behavior. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Models: QSPR represents a significant advancement in the predictive design of hydrotropes. researchgate.net These models establish a mathematical relationship between the molecular structure of a hydrotrope and its macroscopic properties, such as its critical aggregation concentration (cac). researchgate.net By calculating specific molecular descriptors (e.g., steric and hydrophobic properties), researchers can predict the effectiveness of a potential hydrotrope without synthesizing it. researchgate.net For example, a successful QSPR model was developed for a series of hydrotropes that correlates the cac with the polarizability of the molecule's hydrophobic tail. researchgate.net

The table below summarizes a QSPR model developed for predicting the critical aggregation concentration (cac) of hydrotropes based on tail polarizability (PT).

| Model Equation | r² | Standard Error (S.E.) | Cross-Validation Correlation Coefficient (q²) |

| cac = 1.52 - 1.09 log(PT) | 0.96 | 0.026 M | 0.943 |

| Data sourced from a study on a series of sodium p-n-alkylbenzoates. researchgate.net |

The integration of these computational tools provides a powerful, multi-scale approach to hydrotrope research. mdpi.com From the electronic structure of a single molecule to the complex dynamics of aggregation and solubilization, these methods offer a comprehensive understanding that guides the rational design of next-generation hydrotropes. nih.govmdpi.com

Future Research Directions and Emerging Opportunities in Potassium Cumenesulfonate Studies

Elucidation of Complex Hydrotropic Mechanisms in Multicomponent Mixtures

Hydrotropes like potassium cumenesulfonate are known to enhance the solubility of poorly water-soluble substances. However, the precise mechanism of this action, especially in complex multicomponent systems typical of industrial formulations, remains an area of active research. Future studies are expected to delve deeper into the molecular interactions at play.

Molecular dynamics simulations have been employed to understand the self-aggregation of sodium cumenesulfonate in aqueous solutions, revealing that hydrophobic interactions are a significant driving force. nih.gov Similar computational studies on potassium cumenesulfonate would be invaluable. These investigations could elucidate the role of the potassium cation in the hydrotropic mechanism and explore how it influences the aggregation behavior and solubilization efficiency.

Furthermore, the concept of mixed hydrotropy , where a combination of hydrotropes is used to achieve a synergistic enhancement of solubility, presents a promising research direction. researchgate.netuobaghdad.edu.iq Investigating mixtures of potassium cumenesulfonate with other hydrotropes could lead to the development of highly effective solubilizing systems for challenging pharmaceutical and industrial applications.

Future research in this area could focus on:

Advanced Spectroscopic and Scattering Techniques: Utilizing techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy to probe the structure and dynamics of potassium cumenesulfonate aggregates in the presence of various solutes and co-solvents.

Thermodynamic Modeling: Developing more sophisticated thermodynamic models to predict the phase behavior and solubilization capacity of potassium cumenesulfonate in complex mixtures.

Computational Chemistry: Employing quantum mechanical calculations and advanced molecular dynamics simulations to provide a detailed picture of the intermolecular forces governing hydrotropy.

Design and Synthesis of Novel Cumenesulfonate Derivatives with Tailored Functionalities

The chemical structure of potassium cumenesulfonate offers opportunities for modification to create novel derivatives with enhanced or specialized functionalities. The synthesis of such derivatives is a key area for future research, aiming to improve properties like hydrotropic efficiency, surface activity, and environmental biodegradability.

Methodologies for the functionalization of aromatic compounds are well-established and can be adapted for the synthesis of cumenesulfonate derivatives. For instance, techniques used in the synthesis of functionalized graphene oxide or conducting polymers could provide inspiration for introducing new chemical moieties onto the cumene (B47948) ring or modifying the sulfonate group. mdpi.commdpi.com

Potential research avenues include:

Introduction of Additional Functional Groups: Incorporating groups such as hydroxyl, amino, or longer alkyl chains onto the cumene backbone to modulate the hydrophilic-lipophilic balance (HLB) and enhance specific interactions with solutes.

Polymerizable Cumenesulfonate Monomers: Synthesizing cumenesulfonate derivatives containing polymerizable groups, which could then be incorporated into polymer backbones to create novel surfactants and dispersing agents.

Bio-based Cumenesulfonate Analogues: Exploring the synthesis of cumenesulfonate-like molecules from renewable resources to develop more sustainable hydrotropes.

A systematic study of the structure-property relationships of these new derivatives will be crucial for their targeted application.

Integration of Potassium Cumenesulfonate in Next-Generation Material Formulations

The unique properties of potassium cumenesulfonate make it a candidate for inclusion in a variety of advanced material formulations. Future research will likely explore its role in enhancing the performance and processability of these materials.

One promising area is in the development of next-generation electrolytes for potassium-ion batteries (KIBs) . nih.govresearchgate.netresearchgate.net The presence of the potassium salt of an organic sulfonate could influence the ionic conductivity and stability of the electrolyte. Research in this domain could investigate:

Electrolyte Additives: The use of potassium cumenesulfonate as an additive to improve the performance of non-aqueous electrolytes in KIBs. Its ability to modify the solvation shell of potassium ions could be particularly beneficial.

Solid-State Electrolytes: The incorporation of potassium cumenesulfonate into polymer-based solid-state electrolytes to enhance ionic mobility and improve the interface with electrodes.

Another potential application lies in the formulation of advanced polymers and composites . The dispersing and solubilizing properties of potassium cumenesulfonate could be leveraged to:

Improve the dispersion of nanoparticles and other fillers in polymer matrices.

Act as a process aid in the synthesis and formulation of complex polymer systems.

Enhance the performance of coatings and adhesives by improving the solubility and stability of active components.

Advanced Environmental Remediation and Resource Recovery Strategies

The development of effective and sustainable methods for environmental remediation is a global priority. Future research could explore the potential of potassium cumenesulfonate and related compounds in this context.

While potassium permanganate (B83412) is a well-known oxidizing agent used for in-situ chemical oxidation (ISCO) of soil and groundwater contaminants, the potential role of potassium cumenesulfonate is less explored. carusllc.comcapremediation.comclu-in.org Research could investigate whether potassium cumenesulfonate can enhance the transport and effectiveness of other remediation agents by increasing their solubility in the subsurface.

Furthermore, there is growing interest in resource recovery from waste streams . The ability of hydrotropes to selectively solubilize organic compounds could be harnessed in processes designed to extract valuable chemicals from industrial wastewater or agricultural residues.

Key research questions in this area include:

Can potassium cumenesulfonate be used to enhance the remediation of soils and groundwater contaminated with hydrophobic organic pollutants?

Could potassium cumenesulfonate facilitate the selective extraction of valuable resources, such as lignin, from biomass?

What is the environmental fate and transport of potassium cumenesulfonate when used in remediation applications?

Synergistic Effects with Other Functional Additives and Co-solutes

In most practical applications, potassium cumenesulfonate is used in combination with other chemical additives, such as surfactants, polymers, and co-solvents. Understanding and harnessing the synergistic interactions between these components is a critical area for future research.

The interaction between hydrotropes and surfactants is of particular interest. It is known that hydrotropes can alter the critical micelle concentration (CMC) and aggregation behavior of surfactants. mdpi.com Future studies could focus on:

Mixed Hydrotrope-Surfactant Systems: A detailed investigation of the phase behavior and performance of mixtures of potassium cumenesulfonate and various types of surfactants (anionic, cationic, non-ionic, and zwitterionic).

Enhanced Oil Recovery (EOR): Exploring the use of potassium cumenesulfonate in surfactant-polymer flooding formulations for EOR to improve the mobility control and oil displacement efficiency. nih.gov

Foam Stabilization: Investigating the role of potassium cumenesulfonate in stabilizing foams generated by surfactants, which is relevant to applications in firefighting, personal care products, and industrial cleaning.

The interaction with polymers is another important research frontier. mdpi.com The presence of potassium cumenesulfonate can influence the conformation and solubility of polymers in solution, leading to changes in viscosity and other rheological properties.

Q & A

Q. How is potassium cumenesulfonate synthesized and characterized in laboratory settings?

Potassium cumenesulfonate is typically synthesized via sulfonation of cumene (isopropylbenzene) using sulfuric acid, followed by neutralization with potassium hydroxide. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate groups (S=O stretching at ~1190–1350 cm⁻¹) and nuclear magnetic resonance (NMR) to verify aromatic proton environments . Purity is assessed via titration or high-performance liquid chromatography (HPLC) .

Q. What are the solubility properties of potassium cumenesulfonate in aqueous and organic systems?

Potassium cumenesulfonate exhibits high solubility in water due to its ionic sulfonate group and hydrotropic behavior. In organic solvents like ethanol, solubility decreases significantly. Systematic studies recommend using aqueous solutions at concentrations ≥2.3 mol/L for optimal hydrotropic effects, as demonstrated in limonin extraction experiments .

Q. What analytical techniques are standard for quantifying potassium cumenesulfonate in complex matrices?

Ion chromatography (IC) with conductivity detection is preferred for quantifying sulfonate ions. For environmental samples, total organic carbon (TOC) analysis coupled with UV-Vis spectroscopy can track degradation intermediates . Differential scanning calorimetry (DSC) may assess thermal stability .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported solubility or stability data for potassium cumenesulfonate?

Discrepancies often arise from variations in pH, counterion effects (e.g., Na⁺ vs. K⁺), or impurities. Controlled studies should isolate variables:

Q. What methodologies optimize potassium cumenesulfonate’s role as a hydrotrope in extraction processes?

Central composite design-response surface methodology (CCD-RSM) is effective for optimizing hydrotropic extraction. Key parameters include:

Q. How do electrochemical and photochemical degradation pathways of potassium cumenesulfonate differ in environmental remediation studies?

Electrochemical degradation in NaClO₄ generates Cl⁻ and ClO₃⁻ ions, which form reactive radicals (Cl•, ClO•) that mineralize sulfonate groups. Photochemical methods require UV lamps (15 W) to excite intermediates, achieving 100% TOC removal in 135 minutes at 350 mA . Advanced monitoring involves cyclic voltammetry to track redox behavior and LC-MS to identify transient byproducts.

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate potassium cumenesulfonate’s efficacy in stabilizing nanoparticle foams for enhanced oil recovery (EOR)?

- Use a fractional factorial design to test variables: nanoparticle concentration (0.1–1.0 wt%), electrolyte type (NaCl, CaCl₂), and hydrotrope dosage (0.5–2.0 wt%).

- Measure foam stability via half-life analysis and interfacial tension reduction.

- Contradictions in foam stability under high salinity can be resolved by correlating zeta potential measurements with surfactant adsorption isotherms .

Q. What statistical approaches are recommended for interpreting conflicting data on potassium cumenesulfonate’s environmental toxicity?

Apply multivariate analysis (e.g., principal component analysis) to disentangle confounding factors like pH, organic load, and coexisting pollutants. Meta-analyses of LC₅₀ values across studies should account for test organisms (e.g., Daphnia magna vs. algae) and exposure durations .

Reproducibility & Reporting Standards

Q. What documentation is critical for ensuring reproducibility in potassium cumenesulfonate synthesis?

Report:

Q. How should researchers address variability in hydrotropic efficiency across different potassium cumenesulfonate batches?

Implement quality control protocols:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。